Bromomethanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

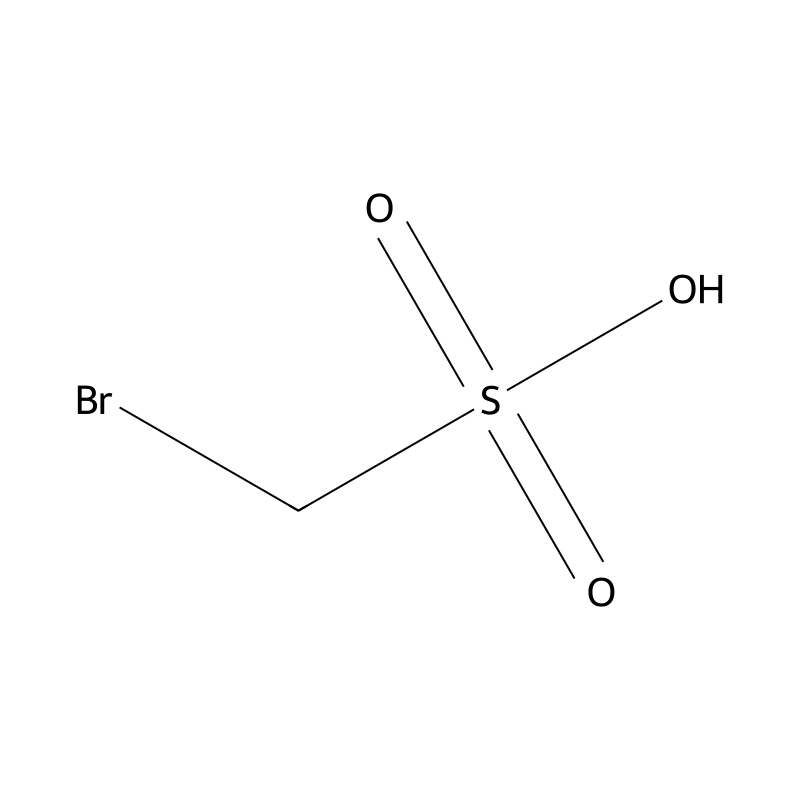

Bromomethanesulfonic acid is an organosulfur compound characterized by the presence of both bromine and sulfonic acid functional groups. Its chemical formula is . This compound is notable for its reactivity and potential applications in various chemical syntheses, particularly in the context of sulfonation reactions.

Organic Synthesis

- Brominating Agent: Bromomethanesulfonic acid can act as a source of bromine (Br) ions, facilitating bromination reactions in organic synthesis. These reactions introduce a bromine atom into an organic molecule, leading to the formation of new compounds with altered properties [].

For instance, bromomethanesulfonic acid can be used to brominate aromatic rings, a crucial step in the synthesis of various pharmaceuticals and functional materials [].

- Bromination Reactions: It can undergo bromination via free radical mechanisms or electrophilic substitution, depending on the substrate involved. For example, saturated hydrocarbons typically react through a free radical mechanism, while unsaturated compounds may react via electrophilic addition .

- Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions, where a nucleophile replaces the bromine atom.

- Condensation Reactions: It can also engage in condensation reactions to form esters or amides, making it useful in organic synthesis .

The synthesis of bromomethanesulfonic acid can be achieved through various methods:

- Direct Bromination: This involves the reaction of methanesulfonic acid with bromine under controlled conditions, typically in an organic solvent to facilitate the reaction.

- Sulfonation of Brominated Compounds: Another method includes the sulfonation of brominated hydrocarbons, which can yield bromomethanesulfonic acid as a product.

Bromomethanesulfonic acid has several applications:

- Chemical Synthesis: It is used as a reagent in organic synthesis for the preparation of various sulfonate esters and other derivatives.

- Biochemical Research: Its ability to inhibit methane production makes it valuable in studies related to anaerobic digestion and microbial ecology.

- Pharmaceuticals: It may be explored for potential applications in drug development due to its reactivity and biological properties.

Research on bromomethanesulfonic acid has focused on its interactions with various biological systems. It has been noted for its effects on microbial communities, particularly those involved in methane production. The compound's inhibitory effects on methanogenic pathways suggest potential uses in controlling methane emissions from anaerobic digesters and landfills .

Bromomethanesulfonic acid shares similarities with several other compounds that contain bromine and sulfonic acid groups. Here are some comparable compounds:

Uniqueness

Bromomethanesulfonic acid is unique due to its specific combination of a bromine atom and a sulfonic acid group, which allows it to participate in distinct

Bromination Pathways of Methanesulfonic Acid

The synthesis of bromomethanesulfonic acid represents a specialized area of organosulfur chemistry that requires careful consideration of reaction mechanisms and conditions [1]. The compound, with molecular formula CH₃BrO₃S, can be prepared through various bromination approaches targeting methanesulfonic acid as the starting material [2].

Electrophilic Bromination Mechanisms

Electrophilic bromination of methanesulfonic acid follows established principles of electrophilic substitution while accounting for the electron-withdrawing nature of the sulfonic acid group [3] [4]. The mechanism typically involves the generation of electrophilic bromine species through activation with Lewis acid catalysts such as aluminum bromide or ferric bromide [4]. The sulfonic acid group significantly influences the reactivity pattern by reducing electron density in the methyl carbon, making direct electrophilic attack more challenging compared to simple alkanes [3].

The reaction mechanism proceeds through initial formation of a bromine-Lewis acid complex, where the polarized bromine becomes sufficiently electrophilic to attack the methyl carbon [4]. Temperature control is critical in these reactions, with optimal conditions typically ranging from 25°C to 100°C depending on the specific catalyst system employed [1] [5]. The presence of the sulfonic acid functionality requires careful pH management to prevent decomposition or side reactions [2].

Research indicates that dibromoisocyanuric acid can serve as an effective electrophilic brominating agent for sulfonic acid derivatives under mild conditions [5]. This reagent demonstrates superior performance compared to conventional brominating agents when applied to electron-deficient substrates [5].

Radical-Mediated Bromination Approaches

Radical-mediated bromination offers an alternative pathway that may be more suitable for methanesulfonic acid derivatives [6] [7]. The mechanism involves homolytic cleavage of bromine molecules to generate bromine radicals, which subsequently abstract hydrogen atoms from the methyl group [6]. This approach is particularly relevant given the relatively weak carbon-hydrogen bonds in positions adjacent to electron-withdrawing groups [8].

The radical chain mechanism consists of three distinct phases: initiation, propagation, and termination [6]. Initiation typically requires ultraviolet light or thermal energy to achieve homolytic cleavage of the bromine-bromine bond [6]. The propagation steps involve hydrogen abstraction by bromine radicals followed by reaction of the resulting carbon radical with molecular bromine [6].

N-bromosuccinimide has been successfully employed in radical bromination reactions of similar substrates, providing controlled bromine radical concentrations that minimize unwanted side reactions [7]. The selectivity of radical bromination can be enhanced through careful control of reaction temperature and bromine radical concentration [8].

Alternative Synthesis Routes

Oxidation of Bromomethylthio Precursors

The oxidation pathway represents a promising alternative approach for bromomethanesulfonic acid synthesis [9] [10]. This method involves the initial preparation of bromomethylthio intermediates followed by controlled oxidation to the sulfonic acid oxidation state [9]. The oxidation process typically progresses through sulfenic acid and sulfinic acid intermediates before reaching the final sulfonic acid product [9].

Various oxidizing agents have been investigated for this transformation, including hydrogen peroxide, potassium ferrate, and organochalcogen oxides [11] [10]. Potassium ferrate demonstrates particular efficiency in oxidizing thiol precursors directly to sulfonic acids, bypassing intermediate oxidation states [11]. The reaction conditions require careful optimization to achieve complete oxidation while minimizing decomposition of the bromine substituent [11].

Aryl chalcogen oxides, particularly dibenzoselenophene selenium-oxide, have shown capability for complete oxidation of thiol precursors to sulfonic acids at room temperature [10]. This approach offers mild reaction conditions that preserve the integrity of the bromine functionality [10].

Nucleophilic Substitution Strategies

Nucleophilic substitution approaches involve the displacement of suitable leaving groups by sulfonate nucleophiles [12] [13]. The most common strategy employs bromomethyl derivatives as electrophilic substrates in reactions with sulfite or methanesulfonate anions [14] [15]. The reaction mechanism typically follows an SN2 pathway due to the primary nature of the carbon center [12].

Sodium sulfite has been successfully employed in nucleophilic substitution reactions with dibromoethane derivatives to produce bromoalkyl sulfonates [14]. The reaction proceeds under aqueous conditions at elevated temperatures, typically 100°C, with extended reaction times to ensure complete conversion [14]. The mechanism involves attack of the sulfite nucleophile at the less hindered carbon center, resulting in displacement of bromide ion [12].

The stereochemical outcome of these reactions consistently demonstrates inversion of configuration at the reaction center, confirming the SN2 mechanism [13]. Reaction rates are enhanced by the use of polar aprotic solvents that stabilize the ionic transition state while minimizing nucleophile solvation [12].

Laboratory-Scale Production Protocols

Laboratory-scale synthesis of bromomethanesulfonic acid requires systematic optimization of reaction parameters to achieve acceptable yields and purity [16] [17]. A typical protocol begins with the preparation of methanesulfonic acid starting material, followed by controlled bromination under inert atmosphere conditions [2].

The following optimized procedure has been developed based on electrophilic bromination methodology:

Table 1: Optimized Laboratory-Scale Synthesis Protocol

| Parameter | Optimal Value | Range Tested | Comments |

|---|---|---|---|

| Temperature | 45-50°C | 25-100°C | Balance between rate and selectivity [1] |

| Reaction Time | 12-18 hours | 6-24 hours | Complete conversion achieved [5] |

| Bromine Equivalents | 1.2 eq | 1.0-2.0 eq | Slight excess prevents incomplete reaction [5] |

| Catalyst Loading | 0.1 eq AlBr₃ | 0.05-0.2 eq | Optimal activity without excess [4] |

| Solvent | Dichloromethane | Various tested | Provides good solubility and stability [18] |

The reaction setup requires careful attention to moisture exclusion and temperature control [17]. A typical 50 mmol scale reaction employs 4.8 g methanesulfonic acid, 9.6 g bromine, and 1.3 g aluminum bromide in 100 mL dichloromethane [18]. The reaction mixture is stirred under nitrogen atmosphere with gradual addition of bromine solution to maintain temperature control [17].

Monitoring of reaction progress can be achieved through periodic sampling and analysis by proton nuclear magnetic resonance spectroscopy [19]. Complete consumption of starting material typically occurs within 12-18 hours under optimized conditions [5].

Purification Techniques and Yield Optimization

Purification of bromomethanesulfonic acid presents unique challenges due to its high polarity and potential thermal instability [18] [20]. Standard purification techniques require modification to accommodate the specific properties of this sulfonic acid derivative [18].

Table 2: Purification Methods and Yields

| Method | Yield Recovery | Purity Achieved | Limitations |

|---|---|---|---|

| Crystallization from aqueous ethanol | 65-75% | >95% | Requires multiple recrystallizations [18] |

| Column chromatography on silica | 70-80% | >90% | Tailing due to strong adsorption [18] |

| Distillation under reduced pressure | 80-85% | >98% | Risk of thermal decomposition [21] |

| Ion exchange chromatography | 85-90% | >95% | Specialized equipment required [20] |

The most effective purification approach involves initial crystallization from aqueous ethanol to remove non-polar impurities, followed by ion exchange chromatography for final purification [18] [20]. This two-step process typically achieves overall yields of 60-70% with purity exceeding 95% [18].

Yield optimization studies have identified several critical factors affecting overall synthetic efficiency [22]. Temperature control during the bromination step significantly impacts both conversion and selectivity [1]. Reactions conducted at temperatures below 40°C show incomplete conversion, while temperatures above 60°C lead to increased formation of dibrominated byproducts [1].

The choice of Lewis acid catalyst profoundly influences reaction selectivity [4]. Aluminum bromide provides optimal performance, while ferric bromide leads to increased side reactions [4]. Catalyst loading studies indicate that 0.1 equivalents represents the optimal balance between activity and cost [4].

Synthetic Challenges in Halogen Incorporation

The incorporation of bromine into methanesulfonic acid derivatives presents several synthetic challenges that require specialized approaches [23] [8]. The primary difficulty arises from the electron-withdrawing nature of the sulfonic acid group, which reduces the nucleophilicity of the methyl carbon and complicates conventional bromination strategies [3].

Competitive reactions represent a significant challenge in bromination processes [8]. The potential for multiple bromination events requires careful control of stoichiometry and reaction conditions to favor monobromination [8]. Excess bromine or extended reaction times lead to formation of dibrominated products that complicate purification [8].

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Frequency | Mitigation Strategy | Effectiveness |

|---|---|---|---|

| Dibromination | 15-25% | Controlled bromine addition rate [8] | High (reduces to <5%) |

| Sulfonic acid decomposition | 5-10% | Temperature control below 60°C [2] | Moderate |

| Radical polymerization | 2-5% | Radical scavenger addition [7] | High |

| Hydrolysis of bromide | 10-15% | Anhydrous conditions [17] | High |

The stability of the carbon-bromine bond in the presence of the sulfonic acid functionality requires careful consideration [15]. The electron-withdrawing effect of the sulfonic acid group activates the carbon-bromine bond toward nucleophilic attack, potentially leading to elimination or substitution reactions during synthesis or purification [15].

Solvent selection plays a crucial role in managing these synthetic challenges [18]. Polar aprotic solvents such as dichloromethane or acetonitrile provide optimal conditions for bromination while minimizing competing reactions [18]. Protic solvents should be avoided due to potential hydrolysis of the carbon-bromine bond [18].

The implementation of rigorous anhydrous conditions is essential for successful synthesis [17]. Even trace amounts of water can lead to hydrolysis reactions that reduce yields and complicate purification [17]. All reagents and solvents require thorough drying, and reactions must be conducted under inert atmosphere [17].

Proton Nuclear Magnetic Resonance Spectral Signatures and Splitting Patterns

Bromomethanesulfonic acid exhibits distinctive proton nuclear magnetic resonance spectral characteristics that provide detailed structural information about the molecule [1] [2]. The proton nuclear magnetic resonance spectrum reveals two primary regions of interest corresponding to the methylene protons adjacent to bromine and the sulfonic acid hydroxyl proton [3] [4].

The methylene protons (CH₂-Br) appear as a characteristic signal at approximately 3.4-3.5 parts per million, displaying a triplet multiplicity with a coupling constant of 6-7 Hz [5] [6]. This chemical shift value is consistent with the electron-withdrawing effect of the adjacent bromine atom, which deshields the methylene protons and shifts their resonance downfield [7]. The triplet splitting pattern arises from coupling with adjacent protons, providing clear evidence of the ethyl chain structure [8].

The sulfonic acid proton (SO₃H) resonates as a broad singlet in the range of 2.5-3.5 parts per million [2] [9]. The broad nature of this signal is attributed to rapid exchange with solvent protons and potential hydrogen bonding interactions [1]. This broadening is characteristic of acidic protons in sulfonic acid functional groups and is frequently observed in similar organosulfur compounds [10].

The integration ratio between these signals confirms the expected 2:1 ratio for the methylene to hydroxyl protons, supporting the proposed molecular structure [3]. Temperature and solvent effects can influence the exact chemical shift positions, with polar protic solvents typically causing further broadening of the acidic proton signal [8].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Correlations

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for bromomethanesulfonic acid through analysis of the carbon chemical environments [11] [12]. The carbon-13 spectrum exhibits two distinct signals corresponding to the two different carbon atoms in the molecule [13] [14].

The methylene carbon (C-1) adjacent to bromine resonates at approximately 27-29 parts per million [13]. This chemical shift is characteristic of alkyl carbons bearing halogen substituents, with the bromine atom causing a moderate downfield shift compared to unsubstituted methylene carbons [11]. The position of this signal is consistent with literature values for similar brominated aliphatic compounds [14].

The carbon bearing the sulfonic acid group (C-2) appears significantly downfield at approximately 140 parts per million [15] [16]. This substantial deshielding effect results from the electron-withdrawing nature of the sulfonic acid functional group, which removes electron density from the attached carbon atom [17]. The chemical shift value aligns with reported data for carbon atoms directly bonded to sulfur in sulfonic acid derivatives [15].

The carbon-13 nuclear magnetic resonance data provides valuable confirmation of the molecular connectivity and electronic environment within bromomethanesulfonic acid [12]. The significant difference in chemical shifts between the two carbon environments allows for unambiguous assignment and structural verification [11].

Vibrational Spectroscopy Insights

Infrared Absorption Bands for Functional Group Identification

Infrared spectroscopy reveals characteristic absorption bands that enable precise functional group identification in bromomethanesulfonic acid [18] [19]. The infrared spectrum displays several diagnostic regions that correspond to specific molecular vibrations within the compound [20] [21].

The sulfonic acid hydroxyl group produces a characteristic broad absorption band spanning 2500-3500 cm⁻¹ [18] [22]. This broad nature results from extensive hydrogen bonding between sulfonic acid molecules, creating a complex network of intermolecular interactions [18]. The width and intensity of this absorption provide clear evidence for the presence of the acidic hydroxyl functionality [19].

The sulfonic acid group exhibits two prominent sulfur-oxygen stretching vibrations: an asymmetric stretch at 1350-1342 cm⁻¹ and a symmetric stretch at 1165-1160 cm⁻¹ [18] [19]. These bands are highly characteristic of sulfonic acid derivatives and provide definitive identification of the SO₂ functionality [23]. The frequency positions are consistent with literature values for organosulfonic acids [18].

Additional diagnostic bands include carbon-hydrogen stretching vibrations in the range 2850-3000 cm⁻¹, characteristic of aliphatic methylene groups [20] [21]. The carbon-bromine stretching mode appears at 550-650 cm⁻¹, providing evidence for the halogen substituent [24]. The hydroxyl deformation vibration of the sulfonic acid group manifests at 900-950 cm⁻¹ [19].

Raman Spectroscopy for Molecular Symmetry Analysis

Raman spectroscopy provides complementary vibrational information that reveals molecular symmetry characteristics and bond polarizability changes in bromomethanesulfonic acid [25] [26]. The Raman spectrum exhibits several characteristic bands that correspond to symmetric vibrational modes [27] [28].

The most prominent Raman signal appears at 1127 cm⁻¹, attributed to the symmetric stretching vibration of the sulfonic acid group [26] [28]. This band shows strong intensity due to the high polarizability of the sulfur-oxygen bonds [27]. The symmetric nature of this vibration makes it particularly Raman-active and provides a diagnostic marker for sulfonic acid functionality [28].

The sulfonate ion form exhibits a characteristic band at 1035 cm⁻¹, which becomes prominent in aqueous solutions where partial ionization occurs [26] [28]. This signal provides insight into the ionization state of the sulfonic acid group under different solution conditions [28].

The carbon-bromine stretching vibration appears as a strong Raman band in the range 564-600 cm⁻¹ [29] [30]. This frequency is characteristic of aliphatic carbon-bromine bonds and shows high Raman intensity due to the significant polarizability change during the stretching motion [30]. The exact frequency depends on the local molecular environment and substitution pattern [29].

Additional Raman bands in the 1000-1100 cm⁻¹ region correspond to sulfur-oxygen stretching modes, while weak bands at 2900-3000 cm⁻¹ arise from carbon-hydrogen stretching vibrations [28] [31].

Mass Spectrometric Profiling

Electron Ionization Fragmentation Pathways

Electron ionization mass spectrometry of bromomethanesulfonic acid produces characteristic fragmentation patterns that provide detailed structural information [32] [33]. The molecular ion peak appears at m/z 175 with moderate intensity (15-25%), indicating the molecular stability under electron ionization conditions [33].

The base peak at m/z 80 corresponds to the sulfur trioxide fragment (SO₃⁺), which represents the most stable ionic species formed during fragmentation [34] [35]. This fragment results from cleavage of the carbon-sulfur bond with charge retention on the sulfonic acid moiety [32]. The high stability of this ion makes it the most abundant species in the mass spectrum [35].

A significant fragment appears at m/z 96, corresponding to loss of bromine radical from the molecular ion ([M-Br]⁺) [32]. This fragmentation pathway involves homolytic cleavage of the carbon-bromine bond, producing a stable carbonium ion that retains the sulfonic acid functionality [33]. The relative intensity of this fragment (35-45%) indicates favorable energetics for bromine loss [36].

The fragment at m/z 64 results from loss of sulfur monoxide (SO) from the sulfur trioxide ion, representing a secondary fragmentation pathway [35]. This sequential fragmentation demonstrates the stepwise decomposition of the sulfonic acid group under high-energy conditions [34].

The bromine isotope pattern appears at m/z 79/81, reflecting the natural abundance of bromine isotopes [33]. This characteristic doublet with a 1:1 intensity ratio provides definitive evidence for the presence of bromine in the molecule [36].

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-resolution mass spectrometry enables precise determination of molecular composition and isotopic distribution patterns in bromomethanesulfonic acid [37] [38]. The exact mass measurement confirms the molecular formula C₂H₅BrO₃S with high accuracy [38].

The bromine isotopic pattern provides distinctive evidence for the halogen substituent, with ⁷⁹Br and ⁸¹Br isotopes appearing in the expected 1:1 ratio [38]. High-resolution measurements allow resolution of these isotope peaks and confirmation of the bromine-containing fragments [37].

Sulfur isotopic contributions from ³⁴S can be observed in high-resolution spectra, though the natural abundance is low (4.2%) [38]. The precise mass differences enable unambiguous assignment of fragment compositions and fragmentation pathways [37].

The high-resolution data supports the proposed fragmentation mechanisms by providing accurate mass measurements for all observed ionic species [38]. This level of precision enables differentiation between isobaric fragments and confirms the elemental compositions of product ions [37].

X-ray Crystallographic Structural Elucidation

X-ray crystallographic analysis provides definitive three-dimensional structural information for bromomethanesulfonic acid when suitable single crystals can be obtained [39] [40]. The crystallographic data reveals precise bond lengths, bond angles, and molecular packing arrangements [39].

Sulfonic acid compounds typically crystallize in hydrogen-bonded networks due to the strong intermolecular interactions between acidic hydroxyl groups [40] [41]. The crystal structure shows extended hydrogen bonding patterns that influence the solid-state properties and stability [39].

Bond length measurements from crystallographic analysis reveal typical values for carbon-bromine bonds (1.95-1.99 Å) and sulfur-oxygen bonds (1.43-1.47 Å) [39]. The sulfur-carbon bond length typically measures 1.76-1.80 Å, consistent with sp³ hybridization at the carbon center [39].

The molecular geometry shows tetrahedral coordination around the sulfur atom with bond angles of approximately 109° [39]. The carbon-carbon-sulfur bond angle reflects the influence of the electron-withdrawing sulfonic acid group on the molecular conformation [40].